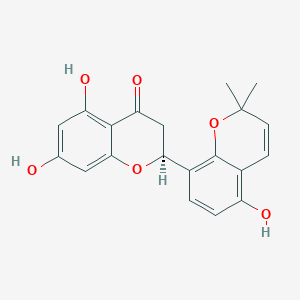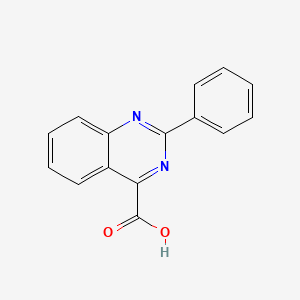![molecular formula C15H13N3O2S B2861434 5-oxo-N-(1-phenylethyl)-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide CAS No. 851943-57-2](/img/structure/B2861434.png)
5-oxo-N-(1-phenylethyl)-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-oxo-N-(1-phenylethyl)-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide is a heterocyclic compound that contains a thiazolopyrimidine core. This compound is of interest due to its potential biological activities and applications in various fields such as medicinal chemistry and materials science.
Mecanismo De Acción
Target of Action
It is known that derivatives of thiazolo[3,2-a]pyrimidine, especially 2-substituted ones, are promising scaffolds for the design of new medicines . The structural similarity of the thiazolo[3,2-a]pyrimidine ring system to purine may be utilized in the design of structures capable of effectively binding to biological targets .
Mode of Action
The reaction mechanism of similar compounds involves nucleophilic attack of the sulfur atom on the electrophilic cationic center with the formation of an intermediate product, which undergoes [3,3]-claisen rearrangement .
Biochemical Pathways
Thiazolo[3,2-a]pyrimidine derivatives have been associated with high antitumor, antibacterial, and anti-inflammatory activities .
Pharmacokinetics
The active methylene group (c 2 h 2) in 5h-thiazolo[3,2-a]pyrimidin-3(2h)-one derivatives is considered one of the most attractive centers for functionalization due to its high reactivity toward various electrophilic reagents . This could potentially impact the compound’s bioavailability.
Result of Action
Thiazolopyrimidine derivatives have been studied against human cancer cell lines and primary cll cells, displaying excellent anticancer activity and leading to cell death by apoptosis .
Action Environment
The thiazolo[3,2-a]pyrimidine moiety can be readily modified by the introduction of new binding sites, which is extremely necessary to optimize the interaction between the ligand and biological target .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-oxo-N-(1-phenylethyl)-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-aminothiazole with ethyl acetoacetate under acidic conditions to form the thiazolopyrimidine core. This intermediate is then reacted with phenylethylamine and an appropriate carboxylating agent to yield the final product.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and the development of robust reaction conditions to ensure scalability and reproducibility.
Análisis De Reacciones Químicas
Types of Reactions
5-oxo-N-(1-phenylethyl)-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce alcohols or amines.
Aplicaciones Científicas De Investigación
5-oxo-N-(1-phenylethyl)-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, antimicrobial, and anticancer activities.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Comparación Con Compuestos Similares
Similar Compounds
Thiazolopyrimidine Derivatives: Compounds with similar core structures but different substituents.
Pyrimidine Derivatives: Compounds that share the pyrimidine ring but lack the thiazole moiety.
Thiazole Derivatives: Compounds containing the thiazole ring but not the pyrimidine ring.
Uniqueness
5-oxo-N-(1-phenylethyl)-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide is unique due to its specific combination of the thiazole and pyrimidine rings, along with the phenylethyl and carboxamide substituents. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for research and development in various fields.
Propiedades
IUPAC Name |
5-oxo-N-(1-phenylethyl)-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3O2S/c1-10(11-5-3-2-4-6-11)17-13(19)12-9-16-15-18(14(12)20)7-8-21-15/h2-10H,1H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHZCTNBXNKETEJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)NC(=O)C2=CN=C3N(C2=O)C=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[6-(4-methoxyphenyl)-3-methylimidazo[2,1-b][1,3]thiazole-2-carbonyl]-2,3-dihydro-1H-indole](/img/structure/B2861353.png)

![N-(2-ethyl-6-methylphenyl)-2-(7-(4-fluorophenyl)-4-oxo-2-(pyrrolidin-1-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2861355.png)




![N-(6-methyl-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-3-(methylthio)benzamide](/img/structure/B2861367.png)

![2-(Trifluoromethyl)spiro[3.4]octane-2-carboxylic acid](/img/structure/B2861370.png)
![N'-phenyl-N-[(pyridin-2-yl)methyl]ethanediamide](/img/structure/B2861371.png)
![(Z)-N-(3-(2-methoxyethyl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-3-(phenylthio)propanamide](/img/structure/B2861372.png)
![N-(1-cyanocyclopentyl)-2-[4-(3-cyanophenyl)-4-methyl-2,5-dioxoimidazolidin-1-yl]acetamide](/img/structure/B2861374.png)
